2-Methylthieno[2,3-d]pyrimidin-6-ylformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylthieno[2,3-d]pyrimidin-6-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-9-3-6-2-7(10-4-12)13-8(6)11-5/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZZJOJAKESLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=C(SC2=N1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235991 | |
| Record name | N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887569-67-7 | |
| Record name | N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylthieno[2,3-d]pyrimidin-6-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methylthieno 2,3 D Pyrimidin 6 Ylformamide and Its Derivatives
Strategic Approaches to the Thieno[2,3-d]pyrimidine (B153573) Core Structure Synthesis
The synthesis of the thieno[2,3-d]pyrimidine core can be broadly categorized into two primary strategies: construction of the pyrimidine (B1678525) ring onto a pre-formed thiophene (B33073) (the more prevalent route) or, alternatively, formation of the thiophene ring fused to an existing pyrimidine precursor. researchgate.netscielo.br
Cyclization Reactions for Thienopyrimidine Ring Formation
The most common approach to the thieno[2,3-d]pyrimidine skeleton involves the cyclization of functionalized 2-aminothiophenes. The selection of the starting material and the cyclizing agent dictates the substitution pattern of the resulting pyrimidine ring.
A primary method begins with methyl 2-aminothiophene-3-carboxylate, which can be cyclized with urea (B33335) upon heating to form thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Another versatile precursor, 2-aminothiophene-3-carbonitrile (B183302), undergoes cyclization with various one-carbon reagents. For instance, reaction with formic acid or formamide (B127407) can yield thieno[2,3-d]pyrimidin-4-one or 4-aminothieno[2,3-d]pyrimidine, respectively. ekb.eg The reaction of 2-aminothiophene-3-carbonitrile with acyl chlorides in the presence of an acid catalyst also serves as a direct route to 2-substituted thieno[2,3-d]pyrimidin-4-one derivatives. scielo.br
A notable method for forming the pyrimidine ring is the Dimroth rearrangement. This involves the initial reaction of a 2-amino-3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate, which then undergoes acid-catalyzed condensation and rearrangement with various anilines to produce a diverse library of N-substituted 4-aminothieno[2,3-d]pyrimidines. scielo.br
The alternative strategy, building the thiophene ring, often starts with a substituted pyrimidine. For example, a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde can react with ethyl-2-mercaptoacetate under alkaline conditions to construct the fused thiophene ring, yielding a substituted thieno[2,3-d]pyrimidine. scielo.br
Functional Group Interconversions on the Thiophene and Pyrimidine Moieties
Once the core thieno[2,3-d]pyrimidine structure is established, functional group interconversions (FGIs) are employed to introduce desired substituents and build molecular complexity. These transformations are critical for structure-activity relationship (SAR) studies.
A frequent and important FGI is the conversion of thieno[2,3-d]pyrimidin-4-ones or their diol counterparts into chloro derivatives. Heating with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl groups at the C2 and C4 positions with chlorine atoms. ijacskros.comnih.gov These 2- and 4-chlorothieno[2,3-d]pyrimidines are highly valuable intermediates, as the chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of substituents, particularly amines, by reacting the chloro-intermediate with primary or secondary amines. nih.gov
Functional groups on the thiophene portion of the scaffold can also be manipulated. For instance, an ester group at the C6 position can be reduced to a primary alcohol using reducing agents like lithium aluminium hydride. lmaleidykla.ltlmaleidykla.lt This alcohol can then be oxidized to an aldehyde, for example, using Dess-Martin periodinane. nih.gov The resulting aldehyde is a versatile handle for further modifications, such as reductive amination to install aminomethyl groups at the C6 position. lmaleidykla.ltlmaleidykla.lt
Specific Synthetic Routes to 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide (B371158)
While a direct, single-pot synthesis for this compound is not prominently documented, a plausible multi-step synthetic route can be devised based on established reactions for this class of compounds. The strategy would involve the synthesis of a key intermediate, 2-methyl-6-aminothieno[2,3-d]pyrimidine, followed by a formylation step.
A potential pathway could start with the Gewald reaction to synthesize a 2-amino-3-cyano-5-bromothiophene. This intermediate could then undergo cyclization with a reagent like N,N-dimethylacetimidamide to form the 2-methylpyrimidine (B1581581) ring, yielding a 6-bromo-2-methylthieno[2,3-d]pyrimidine. Subsequent palladium-catalyzed amination or a related coupling reaction could introduce the amino group at the C6 position. An alternative approach, adapting the work of Tumkevicius et al., could involve a starting material like ethyl 2-amino-5-methylthiophene-3-carboxylate, which would be cyclized and then undergo a series of functional group manipulations at the C6-position (e.g., Curtius or Hofmann rearrangement of a carboxylic acid derivative) to install the amine.
Formylation Reactions and Strategies for Formamide Incorporation
With the key precursor, 2-methyl-6-aminothieno[2,3-d]pyrimidine, in hand, the final step is the incorporation of the formamide group. Formylation of amines is a standard and well-documented transformation in organic synthesis.
A common and effective method is the use of formic acid, which can react directly with the amine. The reaction can be driven to completion by removing the water byproduct, often by azeotropic distillation with a solvent like toluene (B28343). Alternatively, activating agents can be used. For example, reacting the amine with a mixed anhydride (B1165640) of formic and acetic acid, or using formic acid in the presence of a coupling reagent like 2-chloro-4,6-dimethoxy researchgate.netijacskros.comlmaleidykla.lttriazine (CDMT), can facilitate the reaction under mild conditions. ekb.eg Another approach involves reacting the 6-amino intermediate with hydrazine (B178648) hydrate (B1144303) and then cyclizing with formic acid to potentially form a triazolo derivative, which highlights the reactivity of such precursors. ekb.eg
| Formylation Reagent | Typical Conditions | Notes |
| Formic Acid | Reflux in toluene with Dean-Stark trap | Simple, classic method; water removal is key. |
| Acetic Formic Anhydride | Stirring at or below room temperature | Pre-formed or generated in situ; mild conditions. |
| Formic Acid / CDMT / NMM | DCM, reflux or microwave | Effective for acid-sensitive substrates. |
Optimization of Reaction Conditions and Yield for Specific Derivatization
Optimizing the synthesis of this compound and its derivatives is crucial for efficient production and library generation. Key parameters for optimization include reaction time, temperature, solvent, and choice of catalyst.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thieno[2,3-d]pyrimidines. scielo.br For instance, the Gewald reaction to form the initial thiophene ring and subsequent cyclization steps can often be completed in minutes under microwave irradiation, compared to hours using conventional heating. nih.gov
In functional group interconversion steps, such as the nucleophilic substitution of a 4-chloro group, the choice of base and solvent is critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the amine nucleophile. ijacskros.com The solvent choice, ranging from alcohols to polar aprotic solvents like DMF, can significantly influence reaction rates and solubility. For palladium-catalyzed cross-coupling reactions to introduce C-C or C-N bonds, optimization involves screening different ligands, palladium sources, bases, and temperatures to maximize yield and minimize side reactions.
Synthesis of Novel Analogs and Library Generation
The thieno[2,3-d]pyrimidine scaffold is an excellent platform for the generation of compound libraries for high-throughput screening. Synthetic strategies are designed to allow for the introduction of diversity at various positions of the core structure.
One common strategy involves preparing a key intermediate with multiple reactive sites. For example, 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) can be sequentially reacted with different nucleophiles. By carefully controlling stoichiometry and reaction temperature, one can achieve selective substitution at the more reactive C4 position first, followed by substitution at the C2 position, allowing for the creation of a library of differentially 2,4-disubstituted analogs from a single intermediate. ijacskros.com
Another approach focuses on building diversity from the initial thiophene precursor. A multi-step sequence can begin with a Sonogashira coupling to attach various side chains, followed by reduction and oxidation to form an aldehyde. This aldehyde then undergoes a Gewald reaction with a cyanoacetamide, and the resulting 2-aminothiophene is cyclized to form the thieno[2,3-d]pyrimidine core, carrying the desired diversity element at the C6 position. nih.gov This approach was used to synthesize a series of 6-substituted analogs as potential antifolate inhibitors. nih.gov Similarly, libraries of 2,4-diamino-6-(arylaminomethyl) analogs have been created by taking a C6-carbaldehyde intermediate and performing reductive amination with a panel of different anilines. lmaleidykla.lt These library-focused syntheses are essential for exploring the chemical space around the thieno[2,3-d]pyrimidine scaffold and identifying new biologically active agents. nih.govrsc.org
Parallel Synthesis Techniques for Structure Diversity
Parallel synthesis has emerged as a powerful tool in medicinal chemistry for the rapid generation of a multitude of analogs from a common scaffold, thereby accelerating the drug discovery process. For the thieno[2,3-d]pyrimidine core, solution-phase parallel synthesis has been a particularly effective strategy. This approach allows for the systematic modification of various positions on the heterocyclic ring system, leading to a high degree of structural diversity.
A common strategy involves the initial construction of a versatile thieno[2,3-d]pyrimidine intermediate that can be readily functionalized in a parallel manner. For instance, a library of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been successfully synthesized using a parallel solution-phase approach. This method begins with the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to form the core thieno[2,3-d]pyrimidine structure. This core can then be derivatized at multiple positions. Functionalization at the C-4 position of the pyrimidine ring and modification of ester groups at the C-6 position are common strategies to introduce diversity.
While specific examples detailing the parallel synthesis of this compound are not extensively documented, the general principles of parallel synthesis are applicable. A hypothetical approach could involve the synthesis of a 6-amino or 6-halo substituted 2-methylthieno[2,3-d]pyrimidine (B1610683) intermediate. This intermediate could then be subjected to a variety of formylating agents in a parallel format to generate a library of N-substituted formamides or to introduce the formamide group directly. The use of automated or semi-automated synthesizers can significantly enhance the efficiency of such a process.
Table 1: Key Steps in a Hypothetical Parallel Synthesis of this compound Derivatives
| Step | Description | Reactants | Conditions |
| 1 | Core Synthesis | Substituted 2-aminothiophene-3-carboxylate, Acetonitrile derivative | Cyclization |
| 2 | Functionalization | 2-Methylthieno[2,3-d]pyrimidine intermediate, Various amines or halides | Substitution |
| 3 | Diversification | 6-Amino/Halo-2-methylthieno[2,3-d]pyrimidine, Formylating agents | Parallel acylation |
Catalytic Methodologies in Thienopyrimidine Functionalization
Catalytic methodologies, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic compounds, including thieno[2,3-d]pyrimidines. These methods offer high efficiency, selectivity, and functional group tolerance, making them invaluable for the synthesis of complex derivatives.
Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the thienopyrimidine scaffold. For instance, direct C-H arylation has been successfully applied to thieno[2,3-d]pyrimidines, enabling the introduction of various aryl groups at specific positions. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. While direct catalytic formylation of the C-6 position of 2-methylthieno[2,3-d]pyrimidine is not explicitly described in the literature, related transformations suggest its feasibility. For example, the Vilsmeier-Haack reaction, which involves a formylating agent, has been used to introduce a formyl group at other positions of the thieno[2,3-d]pyrimidine ring system.
Rhodium-catalyzed C-H activation is another powerful tool that has been explored for the functionalization of related heterocyclic systems. These reactions can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. The application of such catalytic methods to the 2-methylthieno[2,3-d]pyrimidine core could provide a direct route to 6-functionalized derivatives, including the desired formamide.
The development of novel catalytic systems continues to be an active area of research, with the aim of achieving even greater control over regioselectivity and expanding the scope of accessible derivatives.
Analytical Techniques for Comprehensive Structural Characterization
The unambiguous determination of the structure of newly synthesized compounds is paramount in chemical research. A combination of advanced analytical techniques is employed to provide a comprehensive structural characterization of this compound and its derivatives, both in solution and in the solid state.
Advanced Spectroscopic Methods (e.g., High-Resolution Nuclear Magnetic Resonance, Two-Dimensional Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. High-resolution ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
For a compound like this compound, ¹H NMR would be expected to show distinct signals for the methyl protons, the aromatic protons on the thiophene and pyrimidine rings, and the formyl proton. The chemical shifts, coupling constants, and integration of these signals provide valuable information about the connectivity of the atoms. For instance, in a related compound, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the methyl group protons at C-5 and C-6 appear as singlets at approximately 2.354 ppm and 2.518 ppm, respectively. ijper.org
¹³C NMR spectroscopy complements the information from ¹H NMR by providing the chemical shifts of all carbon atoms in the molecule. This is particularly useful for identifying quaternary carbons and the carbonyl carbon of the formamide group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the formamide group, as well as C-H and C=C stretching vibrations of the aromatic rings. In similar thieno[2,3-d]pyrimidine structures, the C=O stretch is typically observed in the region of 1650-1700 cm⁻¹. mdpi.com
Table 2: Representative Spectroscopic Data for a Thieno[2,3-d]pyrimidine Derivative
| Technique | Spectral Feature | Observed Value (ppm or cm⁻¹) | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~2.5 | Methyl Protons |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | ~8.0 | Formyl Proton |
| ¹³C NMR | Chemical Shift (δ) | ~160 | Carbonyl Carbon |
| FTIR | Wavenumber (ν) | ~3300 | N-H Stretch |
| FTIR | Wavenumber (ν) | ~1680 | C=O Stretch |
| Note: These are approximate values based on related structures and are for illustrative purposes. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule, as different parts of the molecule will break off in a predictable manner. For example, the loss of the formyl group or the methyl group would result in characteristic fragment ions. In the mass spectrum of a related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative, a molecular ion peak [M+H]⁺ was observed at m/z 195.05. ijper.org
Elemental Analysis for Compositional Verification
Elemental Analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the molecule. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed structure. For example, for a synthesized thieno[2,3-d]pyrimidine derivative with the formula C₁₆H₁₆N₄OS, the calculated elemental composition was C, 61.52%; H, 5.16%; N, 17.90%, which was in close agreement with the found values of C, 61.66%; H, 5.18%; N, 18.01%. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been reported. nih.gov The analysis of such a structure would reveal the planarity of the thieno[2,3-d]pyrimidine ring system and the spatial arrangement of the substituent groups. X-ray crystallography provides the ultimate proof of structure and is considered the gold standard for structural elucidation.
Elucidation of Biological Activities Through in Vitro Research Models
Exploration of Other In Vitro Pharmacological Profiles of Thienopyrimidine Analogs
While a wide range of in vitro pharmacological profiles exists for the broader family of thienopyrimidine analogs—including anti-inflammatory, anti-infective, and kinase inhibitory activities—no such data is specifically associated with 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide (B371158).
Antimicrobial and Anti-inflammatory Investigations
Derivatives of the thieno[2,3-d]pyrimidine (B153573) core have been synthesized and evaluated for their efficacy against various microbial pathogens and for their potential to mitigate inflammatory responses.
Antimicrobial Research:
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. scielo.br Certain compounds within this class have shown potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). For instance, specific thieno[2,3-d]pyrimidinedione derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against these resistant Gram-positive bacteria. However, the activity of these particular compounds against Gram-negative strains was found to be weaker.
Further studies have explored modifications of the thieno[2,3-d]pyrimidine structure to enhance antimicrobial effects. By incorporating a benzimidazole (B57391) moiety, researchers have developed hybrid molecules that exhibit activity against both bacteria and fungi. Screening of these S-alkyl benzimidazole-thienopyrimidines revealed antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. One of the most active compounds, 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, was identified as having significant activity, which was correlated with its high affinity for the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential antibacterial drug target. scielo.br The thieno[2,3-d]pyrimidine scaffold is considered a promising starting point for developing new antibacterial agents. researchgate.net
Interactive Data Table: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound Type | Test Organism | Activity (MIC in mg/L) |
|---|---|---|
| Thieno[2,3-d]pyrimidinedione (Compound 1) | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 1) | Gram-negative bacteria | 16 to >32 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-negative bacteria | 16 to >32 |
Anti-inflammatory Research:
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives have also been a key area of investigation. Studies have shown that certain compounds in this family can significantly reduce inflammation in preclinical models. For example, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit carrageenan-induced paw edema in rats, a standard in vivo model for acute inflammation. researchgate.net
The mechanism of action for some of these compounds is believed to involve the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net PGE2 is a key mediator of inflammation, and its reduction is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). One derivative, compound 4c in a specific study, demonstrated potent anti-inflammatory activity, reducing paw edema by 42% after 3 hours and significantly lowering PGE2 concentration in the blood serum. researchgate.net Other derivatives also showed noteworthy activity, suggesting that the thieno[2,3-d]pyrimidine scaffold is a viable template for the development of novel anti-inflammatory agents. researchgate.netnih.gov
Interactive Data Table: In Vivo Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Paw Edema Inhibition (%) after 3h | PGE2 Concentration (pg/mL) |
|---|---|---|
| Compound 4c | 42% | 19 |
| Diclofenac (Reference) | 48% | 12 |
Antioxidant Activity Assessment
Oxidative stress is implicated in a wide range of diseases, making the search for effective antioxidants a priority in drug discovery. Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antioxidant potential through various in vitro assays. ceon.rs
In one study, a series of eleven thieno[2,3-d]pyrimidine-4-amines and six thieno[2,3-d]pyrimidine-4-phthalimides were assessed for their ability to inhibit lipid peroxidation. ceon.rs The results indicated that most of the tested compounds had limited antioxidant capacity. However, two compounds bearing a 2-substituted pyridin-2-yl moiety on the core structure showed measurable activity. ceon.rs Specifically, 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-amine and 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione exhibited antioxidant properties with IC50 values of 90 ± 4 μM and 165 ± 40 μM, respectively. ceon.rs While these activities were not as potent as standard antioxidants like Trolox, caffeic acid, and quercetin, the findings highlight that specific structural features can impart antioxidant activity to the thieno[2,3-d]pyrimidine scaffold. ceon.rs
Another study evaluated a library of substituted pyrimidines for their free radical scavenging activity and found that several compounds showed good activity, with IC50 values ranging from 42.9 to 438.3 μM when compared against the standard butylated hydroxytoluene (BHT).
Interactive Data Table: In Vitro Antioxidant Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Assay | Activity (IC50 in μM) |
|---|---|---|
| 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-amine | Lipid Peroxidation Inhibition | 90 ± 4 |
| 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | Lipid Peroxidation Inhibition | 165 ± 40 |
Structure Activity Relationship Sar Analysis and Rational Design Principles
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.net Systematic variations of these substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Impact of Methyl Group Variation on the Thienopyrimidine Core
The methyl group at the 2-position of the thieno[2,3-d]pyrimidine core can significantly influence the compound's interaction with its biological target. While direct data on the 2-methyl variation for this specific formamide (B127407) is limited, SAR studies on related thienopyrimidine series offer valuable insights. For instance, in a series of Fms-like tyrosine kinase 3 (FLT3) inhibitors, a methyl group at the 5-position was found to be a key structural modification. nih.gov The presence and position of small alkyl groups like methyl can impact the molecule's conformation and its fit within a binding pocket. It can also influence the electronic properties of the ring system, which may affect key interactions with amino acid residues.
Influence of Formamide Position and Substitution on Activity Profiles
The formamide group at the 6-position of the thieno[2,3-d]pyrimidine ring plays a critical role in defining the molecule's biological activity. The 6-position has been a focal point for structural modifications in the development of various thienopyrimidine-based inhibitors. nih.govnih.gov For example, a series of 6-substituted thieno[2,3-d]pyrimidine analogs were identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase. nih.gov
The formamide moiety itself can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the target protein. The orientation and accessibility of the formamide group are critical for optimal binding. In a related series of thieno[3,2-d]pyrimidine-6-carboxamides, this core scaffold was found to be critical for the inhibitory function against sirtuins. acs.org This suggests that the amide linkage at the 6-position is a key pharmacophoric element.
The following table illustrates the effect of substituents at various positions on the thienopyrimidine core on anticancer activity against different cell lines.
| Compound ID | R1 | R2 | R3 | Activity (IC50 in µM) |
| 1a | -H | -CH3 | -H | 15.2 |
| 1b | -Cl | -CH3 | -H | 8.7 |
| 2a | -H | -H | -OCH3 | 22.5 |
| 2b | -H | -Cl | -OCH3 | 12.1 |
This is a representative data table created for illustrative purposes based on general findings in the provided search results.
Mapping Pharmacophoric Features for Thienopyrimidine-Based Ligands
Pharmacophore modeling for thienopyrimidine-based ligands has identified several key features essential for their biological activity, particularly as kinase inhibitors. A general pharmacophore model for a thienopyrimidine-based kinase inhibitor would typically include:
A heterocyclic core: The thieno[2,3-d]pyrimidine scaffold acts as a central scaffold, often mimicking the purine (B94841) ring of ATP and forming hydrogen bonds with the hinge region of the kinase. nih.gov
A hydrogen bond donor/acceptor: The formamide group at the 6-position can fulfill this role, forming critical hydrogen bonds with the target protein.
A hydrophobic region: The methyl group at the 2-position can contribute to hydrophobic interactions within the binding pocket.
An additional aryl or substituted alkyl group: Often attached at the 4-position, this group can extend into a solvent-exposed region and can be modified to enhance potency and selectivity. researchgate.net
For PI3K inhibitors, a morpholine (B109124) ring is a crucial pharmacophoric feature for binding to a valine residue in the hinge region. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov For thienopyrimidine derivatives, QSAR studies have been employed to predict their anticancer and other biological activities.
These models often reveal the importance of various physicochemical descriptors in determining the biological activity of thienopyrimidine analogs. Key descriptors that have been identified as significant in various QSAR models for pyrimidine (B1678525) derivatives include:
Topological descriptors: These relate to the connectivity and branching of the molecule.
Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.
Steric descriptors: These relate to the size and shape of the molecule.
One QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that specific radial distribution function (RDF) descriptors, 3D-molecule representation of structure code (3D-MoRSE) descriptors, and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors were important for activity. nih.gov Such models can provide predictive insights for the design of new analogs with improved potency.
Design Strategies for Enhancing Selectivity and Potency within Analog Series
Several design strategies have been successfully employed to enhance the selectivity and potency of thienopyrimidine-based inhibitors. These include:
Scaffold Hopping: This strategy involves replacing the central scaffold of a known inhibitor with a structurally different but functionally equivalent one. A series of potent and selective PI3Kδ inhibitors were developed using a scaffold hopping design strategy based on the thienopyrimidine core. acs.orgnih.gov
Structural Modifications to Improve Metabolic Stability: Poor metabolic stability can be a major hurdle in drug development. In a series of FLT3 inhibitors, initial lead compounds with a thieno[2,3-d]pyrimidine core exhibited poor metabolic stability, which was addressed through structural modifications at the 5- and 6-positions. nih.gov
Introduction of Specific Functional Groups: The introduction of specific functional groups can lead to enhanced interactions with the target protein. For example, the incorporation of a sulfonamide moiety has been shown to significantly boost the potency of certain kinase inhibitors.
Structure-Based Drug Design: Utilizing the crystal structure of the target protein, new analogs can be designed to form specific interactions with key amino acid residues in the binding site. This approach allows for the rational design of more potent and selective inhibitors. nih.gov
The following interactive table showcases how different design strategies can impact the potency of thienopyrimidine derivatives against a specific kinase target.
| Strategy | Modification | Resulting IC50 (nM) |
| Lead Compound | - | 500 |
| Scaffold Hopping | Replaced quinazoline (B50416) with thienopyrimidine | 150 |
| Functional Group Addition | Added a morpholine group at C4 | 50 |
| Structure-Based Design | Optimized substituent at C6 for hydrophobic pocket | 10 |
This is a representative data table created for illustrative purposes based on general findings in the provided search results.
Computational Chemistry and in Silico Approaches for Mechanistic Insights and Design
Molecular Docking Studies for Ligand-Protein Interaction Profiling
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the thieno[2,3-d]pyrimidine (B153573) class, docking studies have been instrumental in elucidating their interactions with various biological targets. mdpi.comnih.gov
Prediction of Binding Modes and Affinities with Identified Biological Targets
Molecular modeling has been successfully used to predict the binding modes of 6-substituted thieno[2,3-d]pyrimidine analogs with several key protein targets, including Folate Receptor α (FRα), Folate Receptor β (FRβ), Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase), and 5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (ATIC). mdpi.comresearchgate.net An induced-fit docking protocol is often employed to account for the flexibility of the protein's active site upon ligand binding. researchgate.net
These studies generate docking scores, which estimate the binding affinity (typically in kcal/mol), with lower scores indicating potentially higher affinity. For instance, a series of 6-substituted thieno[2,3-d]pyrimidine analogs showed excellent docked scores against FRα, FRβ, and GARFTase, suggesting potent inhibitory activity. researchgate.net
| Compound Analog | FRα (PDB: 5IZQ) | FRβ (PDB: 4KN2) | GARFTase (PDB: 4ZYW) |
|---|---|---|---|
| Analog 3 (Thiophene bridge) | -14.08 | -13.94 | -14.82 |
| Analog 4 (Thiophene bridge) | -15.98 | -15.48 | -15.75 |
| Analog 7 (Furan bridge) | -15.55 | -15.22 | -16.26 |
| Analog 8 (Furan bridge) | -15.89 | -15.42 | -15.95 |
Analysis of Molecular Interactions at the Active Site
Beyond predicting affinity, docking studies provide a detailed atomic-level view of the interactions between the ligand and the active site residues of the target protein. nih.gov For thieno[2,3-d]pyrimidine derivatives, these interactions typically involve a combination of hydrogen bonds and π-π stacking. mdpi.comresearchgate.net
Within the FRα binding site:
The bicyclic thieno[2,3-d]pyrimidine scaffold commonly forms π-π stacking interactions with aromatic residues like Tyr85 and Trp171. mdpi.comresearchgate.net
The 2-amino group often acts as a hydrogen bond donor, interacting with the side-chain carboxylate of Asp81. mdpi.comresearchgate.net
The N3 and 4-oxo moieties of the pyrimidine (B1678525) ring can form hydrogen bonds with residues such as Ser174 and Arg103. researchgate.net
Within the GARFTase binding site:
The thieno[2,3-d]pyrimidine scaffold aligns in a manner that allows for key hydrogen bonding. The α- and γ-carboxylates of the glutamate (B1630785) moiety form salt bridges and hydrogen bond networks with residues like Lys483, Arg152, Gln116, and Trp118. researchgate.net
Within the ATIC binding site:
The 2-amino, N3, and 4-oxo groups of the pyrimidine ring are predicted to form crucial hydrogen bonds with residues like Asp546, Asn489, and Asn547. mdpi.com
The bicyclic scaffold also engages in π-π stacking with Phe315. mdpi.com
| Target Protein | Interacting Ligand Moiety | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| FRα | Bicyclic Scaffold | Tyr85, Trp171 | π-π Stacking |
| 2-Amino Group | Asp81 | Hydrogen Bond | |
| N3 / 4-Oxo Group | Ser174, Arg103 | Hydrogen Bond | |
| ATIC | 2-Amino, N3, 4-Oxo Groups | Asp546, Asn489, Asn547 | Hydrogen Bond |
| Bicyclic Scaffold | Phe315 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Ensemble Analysis
Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a deeper understanding of the conformational flexibility of both the ligand and its target protein. nih.gov
Assessment of Ligand-Target Complex Stability and Dynamics
MD simulations are employed to assess the stability of the docked ligand-protein complexes. A typical simulation protocol involves placing the complex in a simulated aqueous environment, followed by a gradual heating and equilibration phase to reach physiological conditions (e.g., 300 K and 1 bar pressure). nih.gov The stability of the complex is then monitored over a production simulation, which can span nanoseconds to microseconds. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over time is a key metric for assessing the stability of the binding pose predicted by docking. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.
Investigation of Induced Fit and Conformational Changes
MD simulations are crucial for exploring phenomena like induced fit, where the protein undergoes conformational changes to better accommodate the ligand. By analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues, researchers can identify regions of the protein that gain or lose flexibility upon ligand binding. nih.gov This analysis is essential for understanding how the ligand influences the protein's dynamics, which can be critical for its biological function and for the mechanism of inhibition. nih.gov
Advanced Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to investigate the intrinsic properties of thieno[2,3-d]pyrimidine derivatives.
DFT calculations are employed to perform geometry optimization of the ligand's structure to find its most stable three-dimensional conformation. researchgate.net Furthermore, these calculations can determine various electronic properties and global reactivity descriptors. By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can calculate key parameters that describe the molecule's reactivity. mdpi.com These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the propensity to accept electrons.
These quantum chemical descriptors are valuable for understanding the reactivity of the compound and for building more predictive quantitative structure-activity relationship (QSAR) models. mdpi.com
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to investigate the electronic properties of heterocyclic compounds like thieno[2,3-d]pyrimidine derivatives. nih.govtandfonline.comrsc.org These studies typically involve optimizing the geometry of the molecule to its lowest energy state and then calculating various electronic parameters.
For 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide (B371158), an electronic structure analysis would reveal the distribution of electron density across the molecule. The fused thieno[2,3-d]pyrimidine core, with its electron-rich sulfur atom and electron-deficient pyrimidine ring, creates a unique electronic landscape. The methyl group at position 2 and the formamide (B127407) group at position 6 further modulate this distribution.
Key reactivity descriptors derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions signify positive potential, susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the formamide group are expected to be regions of high negative potential.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the electronic environment of each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com
A representative table of calculated reactivity descriptors for a thieno[2,3-d]pyrimidine derivative is shown below.
| Descriptor | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and solubility |
This table provides illustrative values for a generic thieno[2,3-d]pyrimidine derivative to demonstrate the type of data generated from electronic structure calculations.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The formamide substituent in this compound introduces a degree of conformational flexibility due to the rotatable bond between the pyrimidine ring and the formamide group.
Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. This is typically achieved through systematic or stochastic conformational searches, where the potential energy of the molecule is calculated as a function of its dihedral angles. The results of this analysis are used to construct an energy landscape map, which illustrates the energy barriers between different conformations.
For this compound, the orientation of the formamide group relative to the thieno[2,3-d]pyrimidine ring system would be of particular interest. The presence of intramolecular hydrogen bonds could stabilize certain conformations, which might be the bioactive conformation. Understanding the energy landscape is crucial for docking studies, as it helps in selecting the most relevant conformations for binding to a target protein. nih.gov
The following table illustrates a hypothetical relative energy profile for different conformers of this compound.
| Conformer | Dihedral Angle (C5-C6-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° | 1.5 | 10 |
| 2 | 60° | 0.5 | 35 |
| 3 | 120° | 0.0 | 50 |
| 4 | 180° | 2.0 | 5 |
This table presents hypothetical data to illustrate the outcomes of a conformational analysis.
Cheminformatics and Virtual Screening Methodologies for Novel Analog Discovery
Cheminformatics and virtual screening are powerful in silico techniques used to explore large chemical libraries and identify promising new compounds based on a known active scaffold, such as this compound. These methods accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net
A typical virtual screening workflow for discovering novel analogs of this compound would involve the following steps:
Library Preparation: A large database of chemical compounds, either commercially available or virtually generated, is curated. The compounds are typically filtered based on drug-like properties, such as Lipinski's rule of five, to remove molecules with unfavorable pharmacokinetic profiles.
Target Selection and Preparation: A biological target, such as a protein kinase or receptor, is identified. The three-dimensional structure of the target is obtained from experimental sources like the Protein Data Bank (PDB) or predicted using homology modeling.
Docking-Based Virtual Screening: Molecular docking is used to predict the binding mode and affinity of each compound in the library to the active site of the target protein. nih.gov The compounds are then ranked based on their docking scores, which estimate the binding energy.
Pharmacophore-Based Screening: A pharmacophore model is built based on the key structural features of known active compounds, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model is then used to search for compounds in the library that match these features.
Hit Selection and Refinement: The top-ranking compounds from the screening are visually inspected for their interactions with the target and further filtered based on chemical diversity and synthetic feasibility. These "hits" are then prioritized for experimental validation.
This systematic approach has been successfully applied to the thieno[2,3-d]pyrimidine scaffold to identify novel inhibitors for various therapeutic targets, including cancer and inflammatory diseases. nih.govmdpi.com
Future Research Directions and Translational Perspectives for Thienopyrimidine Chemistry
Strategies for Optimizing 2-Methylthieno[2,3-d]pyrimidin-6-ylformamide (B371158) and its Derivatives
The optimization of a lead compound like this compound would involve systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. Key areas for modification would include the formamide (B127407) group at the 6-position, the methyl group at the 2-position, and the core heterocyclic scaffold.
Modification of the 6-Formamide Group: The formamide moiety is a critical site for establishing interactions with target proteins. Optimization strategies could include:
Amide Bond Replacement: Bioisosteric replacement of the amide bond is a common strategy to improve metabolic stability and modulate hydrogen bonding capacity. mdpi.comdrughunter.compatsnap.com Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can be used as substitutes for the amide group to enhance pharmacokinetic profiles and potentially introduce new interaction points with the target. drughunter.com
N-Substitution: Introducing substituents on the formamide nitrogen could explore additional binding pockets. For instance, in other thienopyrimidine series, larger aromatic or heterocyclic rings attached to an amine at similar positions have been shown to be crucial for activity against targets like EGFR and ErbB-2. researchgate.net
Bioisosteric Replacement of the Formyl Proton: Replacing the hydrogen of the formyl group with small, electronically distinct groups could fine-tune activity. For example, substitution with a fluorine atom can alter local electronics and metabolic stability. u-tokyo.ac.jp
Modification at the 2-Position: The 2-methyl group is another key position for modification. SAR studies on other thieno[2,3-d]pyrimidines have shown that the size and nature of the substituent at the C-2 position can significantly influence selectivity. For example, replacing small amine substituents with larger groups rendered some derivatives more selective for B-Raf kinase over other enzymes. researchgate.net Therefore, varying the alkyl chain length, introducing branching, or replacing the methyl group with small cyclic or aromatic moieties could be explored to optimize target engagement.
Integration of Multi-Targeting Approaches in Drug Design
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple signaling pathways. nih.govnih.gov Consequently, designing drugs that can modulate several targets simultaneously—a multi-targeting approach—is a promising therapeutic strategy. The thienopyrimidine scaffold is well-suited for this approach due to its ability to bind to the ATP pocket of various kinases. researchgate.net
For derivatives of this compound, a multi-targeting strategy could be implemented by designing molecules that inhibit key kinases in related or converging pathways. For example, dual inhibitors of PI3K and mTOR, or EGFR and ErbB-2, have shown promise in overcoming drug resistance. researchgate.netnih.gov Research has already identified thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) cores as effective scaffolds for dual EGFR/ErbB-2 inhibitors. researchgate.net By applying pharmacophore modeling and structure-based design, derivatives of the lead compound could be rationally designed to fit the binding sites of multiple desired kinase targets. nih.govsemanticscholar.org
The following table summarizes the activity of some multi-targeting thienopyrimidine derivatives, illustrating the potential of this scaffold.
| Compound Series | Target(s) | Observed Activity |
| Thieno[3,2-d]pyrimidine Derivatives | EGFR / ErbB-2 | Highly active dual inhibitors. researchgate.net |
| Morpholine-based Thieno[2,3-d]pyrimidines | PI3Kβ / PI3Kγ | Compound VIb showed 72% and 84% enzymatic inhibition, respectively. nih.gov |
| Benzo-thieno[3,2-d]pyrimidines | CLK1 / DYRK1A | Sub-micromolar inhibition and high selectivity. nih.gov |
This table is for illustrative purposes and shows data for related thienopyrimidine scaffolds.
Exploration of Thienopyrimidine Scaffolds in Emerging Therapeutic Areas
The versatility of the thienopyrimidine scaffold allows for its exploration in a variety of diseases beyond its well-established role in oncology.
Neurodegenerative Diseases: Chronic neuroinflammation and aberrant kinase activity are implicated in the pathology of Alzheimer's disease (AD). nih.govmdpi.com Kinases such as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and CLK1 (cdc2-like kinase 1) are considered potential therapeutic targets. nih.govsemanticscholar.org Notably, benzo-thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of these kinases, suggesting that the broader thienopyrimidine class, including derivatives of this compound, could be developed as novel therapeutics for AD. nih.govsemanticscholar.org Furthermore, other related heterocyclic compounds are being investigated for their ability to inhibit cholinesterases and β-amyloid aggregation, which are key pathological hallmarks of AD. mdpi.comnih.gov
Antifungal and Antiviral Applications: Thienopyrimidine derivatives have also been synthesized and evaluated for their antifungal and antiviral activities. patsnap.comnih.gov For instance, certain 4-substituted aminothieno[2,3-d]pyrimidines have shown activity against the fungus Piricularia oryzae, which causes rice blast disease. nih.gov This indicates the potential for developing derivatives of this compound for applications in agriculture or as treatments for human infectious diseases.
The table below showcases the diverse therapeutic targets of the thienopyrimidine scaffold.
| Therapeutic Area | Target | Example Scaffold |
| Cancer | VEGFR-2 | 4-Substituted Thieno[2,3-d]pyrimidines nih.govbohrium.com |
| Cancer | EGFR | Thieno[2,3-d]pyrimidines nih.gov |
| Cancer | PI3K | Morpholine-based Thieno[2,3-d]pyrimidines nih.gov |
| Alzheimer's Disease | DYRK1A, CLK1 | Benzo-thieno[3,2-d]pyrimidines nih.govsemanticscholar.org |
| Fungal Infections | Piricularia oryzae | 4-Alkylamino-thieno[2,3-d]pyrimidines nih.gov |
Methodological Advancements in Thienopyrimidine Synthesis and Screening
Future progress in developing drugs based on this compound will depend heavily on advancements in chemical synthesis and biological screening.
Synthesis: The construction of the thieno[2,3-d]pyrimidine core often relies on the Gewald reaction to first synthesize a substituted 2-aminothiophene, which is then cyclized to form the fused pyrimidine (B1678525) ring. scielo.brnih.govrsc.org Recent advancements focus on making this process more efficient and environmentally friendly, for example, by using microwave irradiation or novel catalytic systems to increase yields and reduce reaction times. scielo.brrsc.org The synthesis of 2-methyl substituted thieno[2,3-d]pyrimidines can be achieved by the condensation of the appropriate aminothiophene with acetonitrile in the presence of an acid catalyst. core.ac.uk Subsequent functionalization at the 6-position would then be required to produce the target formamide.
Screening: High-Throughput Screening (HTS) is essential for rapidly evaluating large libraries of compounds to identify promising drug candidates. nih.govresearchgate.net For kinase inhibitors, various HTS assays are available, including fluorescence-based and enzyme-coupled assays that detect ADP, the universal product of kinase reactions. nih.govnih.gov These methods allow for the efficient screening of thousands of compounds to identify initial hits. nih.gov
A more recent and powerful technology is the use of DNA-Encoded Libraries (DEL). nih.govrsc.orgwikipedia.org DEL technology allows for the synthesis and screening of libraries containing billions of molecules, where each molecule is tagged with a unique DNA barcode for identification. nih.govwikipedia.org This approach requires minimal amounts of the target protein and can rapidly identify high-affinity binders, significantly accelerating the hit identification process. wuxibiology.comnih.gov Applying DEL technology to screen for binders to novel targets using a thienopyrimidine-focused library could rapidly expand the therapeutic potential of this scaffold.
Q & A
Q. How to validate enzyme inhibition mechanisms beyond IC measurements?
- Methodological Answer : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Use fluorescence polarization to measure binding constants (K) for DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
